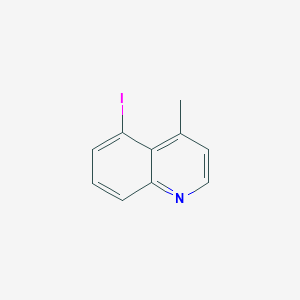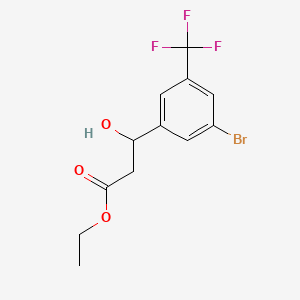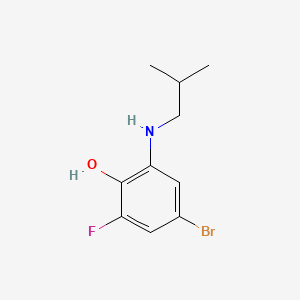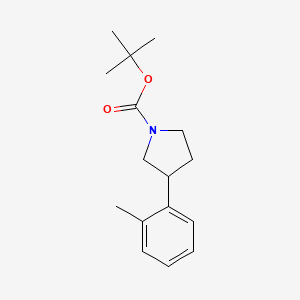
5-Iodo-4-methylquinoline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Iodo-4-methylquinoline is a derivative of quinoline, a heterocyclic aromatic organic compound Quinoline itself is composed of a benzene ring fused with a pyridine ring The addition of an iodine atom at the 5-position and a methyl group at the 4-position of the quinoline ring structure gives rise to this compound
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 5-Iodo-4-methylquinoline typically involves the iodination of 4-methylquinoline. One common method is the electrophilic aromatic substitution reaction, where iodine is introduced to the 4-methylquinoline in the presence of an oxidizing agent such as iodic acid or hydrogen peroxide. The reaction is usually carried out in an acidic medium to facilitate the formation of the iodonium ion, which then reacts with the quinoline ring.
Industrial Production Methods: Industrial production of this compound may involve large-scale batch reactions using similar iodination techniques. The process would be optimized for yield and purity, often involving purification steps such as recrystallization or chromatography to isolate the desired product.
Analyse Des Réactions Chimiques
Types of Reactions: 5-Iodo-4-methylquinoline can undergo various chemical reactions, including:
Oxidation: The methyl group can be oxidized to form a carboxylic acid derivative.
Reduction: The iodine atom can be reduced to a hydrogen atom, yielding 4-methylquinoline.
Substitution: The iodine atom can be substituted with other functional groups, such as amino or hydroxyl groups, through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas in the presence of a palladium catalyst.
Substitution: Sodium azide or sodium hydroxide in a polar aprotic solvent like dimethyl sulfoxide (DMSO).
Major Products:
Oxidation: 4-Methylquinoline-5-carboxylic acid.
Reduction: 4-Methylquinoline.
Substitution: 5-Amino-4-methylquinoline or 5-Hydroxy-4-methylquinoline.
Applications De Recherche Scientifique
5-Iodo-4-methylquinoline has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules and heterocycles.
Biology: It is used in the study of enzyme inhibitors and as a probe in biochemical assays.
Industry: Utilized in the production of dyes, pigments, and other materials with specific electronic properties.
Mécanisme D'action
The mechanism by which 5-Iodo-4-methylquinoline exerts its effects depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby inhibiting their activity. The iodine atom can enhance the compound’s binding affinity and specificity through halogen bonding interactions. The methyl group can influence the compound’s lipophilicity and membrane permeability, affecting its bioavailability and distribution within biological systems.
Comparaison Avec Des Composés Similaires
4-Methylquinoline: Lacks the iodine atom, making it less reactive in certain substitution reactions.
5-Bromo-4-methylquinoline: Similar structure but with a bromine atom instead of iodine, which can affect its reactivity and biological activity.
5-Iodoquinoline: Lacks the methyl group, which can influence its solubility and interaction with biological targets.
Uniqueness: 5-Iodo-4-methylquinoline is unique due to the presence of both the iodine atom and the methyl group, which together confer distinct chemical and biological properties. The iodine atom provides a site for further functionalization, while the methyl group can modulate the compound’s physical and chemical characteristics.
Propriétés
Formule moléculaire |
C10H8IN |
|---|---|
Poids moléculaire |
269.08 g/mol |
Nom IUPAC |
5-iodo-4-methylquinoline |
InChI |
InChI=1S/C10H8IN/c1-7-5-6-12-9-4-2-3-8(11)10(7)9/h2-6H,1H3 |
Clé InChI |
KHBPIXQXHMRRSS-UHFFFAOYSA-N |
SMILES canonique |
CC1=C2C(=NC=C1)C=CC=C2I |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![6,8-Dimethyl-1,2,3,4-tetrahydropyrido[2,3-b]pyrazine](/img/structure/B13675819.png)
![3-Bromo-7-Cbz-1-oxa-2,7-diazaspiro[4.5]dec-2-ene](/img/structure/B13675823.png)
![3-Acetyl-8-chloroimidazo[1,2-a]pyridine](/img/structure/B13675838.png)
![6-Bromo-2-(3,4-dichlorophenyl)imidazo[1,2-a]pyridine](/img/structure/B13675853.png)
![N4-[4-(4-Boc-1-piperazinyl)phenyl]-N6-methylpyrimidine-4,6-diamine](/img/structure/B13675859.png)
![6-Bromo-3-methyl-8-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B13675884.png)

![7,8-Dimethoxy-3,4-dihydro-1H-benzo[b]azepin-5(2H)-one](/img/structure/B13675890.png)

![6,8-Dichloro-2-(3-fluorophenyl)imidazo[1,2-a]pyridine](/img/structure/B13675894.png)


